Integracin A

HIV-1 integrase inhibition Antiviral screening Natural product drug discovery

Integracin A (CAS 224186-03-2; C37H56O8; MW 628.8) is an unusual ester of two structurally related alkylresorcinols first isolated from the fungus Cytonaema sp. in 2002.

Molecular Formula C37H56O8
Molecular Weight 628.8 g/mol
Cat. No. B018263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIntegracin A
Synonymsintegracin A
Molecular FormulaC37H56O8
Molecular Weight628.8 g/mol
Structural Identifiers
SMILESCCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C
InChIInChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3
InChIKeyLCCCZIASPPCLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow residue

Integracin A: A Dimeric Alkyl Aromatic HIV-1 Integrase Inhibitor from Fungal and Plant Sources


Integracin A (CAS 224186-03-2; C37H56O8; MW 628.8) is an unusual ester of two structurally related alkylresorcinols first isolated from the fungus Cytonaema sp. in 2002 [1]. It belongs to a class of dimeric alkyl aromatics that includes its analogs integracin B and integracin C, and has subsequently been isolated from the Chinese mangrove plant Sonneratia hainanensis and various endophytic Cytospora species [2]. Integracin A is characterized as a potent HIV-1 integrase inhibitor, with its biological activity defined through in vitro coupled and strand transfer assays. Its absolute stereochemistry (4R, 8R) was conclusively established in 2012 via Mosher's method and specific rotation analysis, resolving earlier configurational uncertainty [3].

Why Generic Substitution Fails: Integracin A Versus Its In-Class Analogs


Integracin A cannot be considered interchangeable with its closest in-class analogs—particularly integracin B and integracin C—despite their shared dimeric alkyl aromatic scaffold and origin from the same fungal source. Quantitative assays reveal that small structural modifications translate into substantial differences in HIV-1 integrase inhibitory potency, with integracin A consistently demonstrating lower IC50 values across both coupled and strand transfer activity measurements compared to integracin B [1]. Furthermore, the presence and stereochemical configuration of key substituents directly impact not only antiviral activity but also secondary biological profiles, including differential cytotoxicity against tumor cell lines [2]. The absolute stereochemistry (4R, 8R) of integracin A, unambiguously determined in 2012, is critical for its biological activity; substitution with a racemic mixture or an analog lacking validated stereochemical assignment introduces unacceptable experimental variability [3].

Integracin A Quantitative Differentiation: Comparator-Based Evidence


Superior HIV-1 Integrase Coupled Assay Potency: Integracin A vs. Integracin B

In the primary HIV-1 integrase coupled assay, integracin A exhibits a 1.9-fold greater inhibitory potency compared to its closest structural analog, integracin B [1]. This head-to-head comparison within the same experimental system demonstrates that integracin A is the more potent inhibitor of the target enzyme, a critical factor for assays requiring maximal target engagement at lower compound concentrations.

HIV-1 integrase inhibition Antiviral screening Natural product drug discovery

HIV-1 Integrase Strand Transfer Assay Performance: Integracin A vs. Integracin B

In the strand transfer assay, which is mechanistically distinct from the coupled assay and more directly relevant to the clinical INSTI class mechanism, integracin A demonstrates an IC50 of 32 μM compared to integracin B's IC50 of 17 μM [1]. Integracin B is approximately 1.9-fold more potent in this specific assay context, despite being less potent in the coupled assay. This differential profile underscores that the compounds are not interchangeable for strand transfer-focused studies, and researchers targeting strand transfer activity should consider this inverse potency relationship.

Strand transfer inhibition HIV-1 integrase mechanism INSTI comparative analysis

Cytotoxicity Profile: Integracin A Demonstrates Potent Anti-Proliferative Activity in HepG2 and NCI-H460 Cell Lines

Integracin A exhibits significant cytotoxicity against the tumor cell lines HepG2 (hepatocellular carcinoma) and NCI-H460 (non-small cell lung cancer), achieving 100% inhibition at 25 μg/mL in both cell lines [1]. This cytotoxicity represents a secondary biological activity distinct from HIV-1 integrase inhibition, broadening the compound's research utility. Notably, this quantitative cytotoxicity data is specifically reported for integracin A, providing a baseline for comparison with analogs lacking equivalent reported activity.

Cytotoxicity HepG2 NCI-H460 Anticancer natural products

Defined Absolute Stereochemistry: (4R, 8R) Configuration Unambiguously Determined for Integracin A

The absolute configuration of integracin A was unambiguously determined as (4R, 8R) using Mosher's method and specific rotation analysis of alcohol derivatives obtained from integracin A in two synthetic steps, followed by chemical correlation with integracin B and 15′-dehydroxy-integracin B [1]. In contrast, the original 2002 discovery publication described the integracins without establishing absolute stereochemistry, leaving the configuration undefined. This 2012 stereochemical elucidation provides integracin A with a defined three-dimensional structure essential for structure-activity relationship (SAR) studies, molecular docking, and computational modeling.

Stereochemistry Absolute configuration Chiral natural products Mosher's method

Molecular Weight and Structural Complexity: Integracin A vs. Integracin B Differentiation

Integracin A (C37H56O8, MW 628.8) differs from integracin B (C35H54O7, MW 586.8) by the presence of an additional acetyl group (C2H2O, +42 Da), which accounts for the observed 1.9-fold difference in coupled assay potency . This mass difference provides a clear analytical differentiator for quality control and identity confirmation via LC-MS or HRMS. Furthermore, the 42 Da difference can be exploited in metabolic stability studies to distinguish parent compound from potential deacetylated metabolites.

Molecular weight Structural characterization Natural product chemistry Mass spectrometry

Integracin A: Recommended Research and Application Scenarios Based on Quantitative Evidence


HIV-1 Integrase Primary Screening and Lead Identification

Integracin A is optimally deployed as a positive control or reference inhibitor in HIV-1 integrase coupled assays, where its IC50 of 3.2 μM provides a reliable benchmark for screening novel natural product or synthetic compound libraries [1]. Its 1.9-fold potency advantage over integracin B in this specific assay format makes it the preferred choice for laboratories seeking maximum assay sensitivity and lower compound consumption per test point. Recommended working concentration range: 0.3–30 μM based on the 3.2 μM IC50.

Strand Transfer-Specific Mechanistic Studies

For studies specifically focused on the strand transfer step of HIV-1 integration—the mechanism targeted by clinical INSTIs such as raltegravir and dolutegravir—researchers should carefully consider that integracin A exhibits an IC50 of 32 μM in strand transfer assays, whereas integracin B shows greater potency (IC50 = 17 μM) [1]. Integracin A is therefore recommended for studies where strand transfer inhibition is being compared with coupled assay activity to dissect mechanistic differences, but may not be the optimal positive control for strand transfer-specific inhibition alone.

Natural Product-Derived Anticancer Screening

Given its demonstrated 100% inhibition of HepG2 (hepatocellular carcinoma) and NCI-H460 (non-small cell lung cancer) cell proliferation at 25 μg/mL, integracin A is a viable candidate for inclusion in cytotoxicity screening panels targeting these tumor types [2]. It may serve as a reference compound for evaluating novel cytotoxic alkylresorcinol derivatives or as a starting scaffold for semi-synthetic modification aimed at improving potency and selectivity.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Investigations

Integracin A, with its rigorously established (4R, 8R) absolute configuration [2], is the recommended starting material for SAR studies exploring the role of stereochemistry in integrase inhibition and cytotoxicity. Its defined three-dimensional structure supports computational docking studies into HIV-1 integrase active sites and provides a chiral benchmark against which synthetic analogs and derivatives can be compared for stereochemical fidelity and biological activity correlation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Integracin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.